2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide
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Overview
Description
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide is an organic compound with the molecular formula C10H13ClNO4S This compound is characterized by the presence of a chloro group, a methoxy group, and a methylsulfonyl group attached to an aniline ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide typically involves the reaction of 3-chloro-4-methoxyaniline with methylsulfonyl chloride to form the intermediate 3-chloro-4-methoxy-N-methylsulfonylaniline. This intermediate is then reacted with chloroacetic acid or its derivatives under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include dichloromethane, toluene, and ethanol. The reaction temperature and pressure are carefully controlled to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can exert antimicrobial and anticancer effects. Additionally, it may interact with other molecular targets, leading to a range of biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 2-Chloro-N-methoxy-N-methylacetamide
- Benzenamine, 2-chloro-4-(methylsulfonyl)-
Uniqueness
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide is unique due to the presence of both a methoxy group and a methylsulfonyl group on the aniline ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-17-9-4-3-7(5-8(9)11)13(6-10(12)14)18(2,15)16/h3-5H,6H2,1-2H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPYKDBEFQBXFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)N)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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